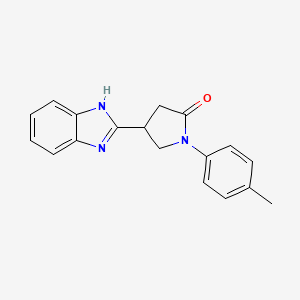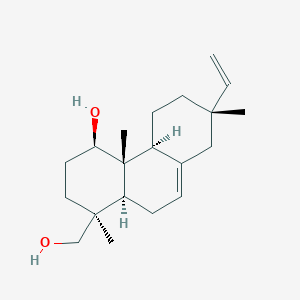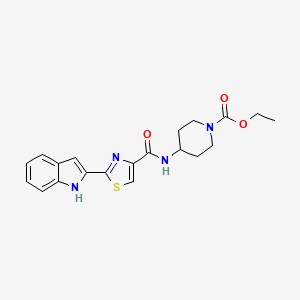
ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate” is a compound with the molecular formula C20H22N4O3S and a molecular weight of 398.48. It is intended for research use only. The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, a thiazole ring, a piperidine ring, and carboxamide and carboxylate functional groups. The indole nucleus is aromatic in nature, with electrophilic substitution occurring readily due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Antituberculosis Activity
A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. Among them, a compound demonstrated promising activity against Mycobacterium tuberculosis, showcasing its potential in tuberculosis treatment without exhibiting cytotoxicity at evaluated concentrations (Jeankumar et al., 2013).
Antimicrobial and Antifungal Activity
Compounds derived from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine demonstrated good antibacterial and antifungal activities. These findings suggest the compounds' potential in treating infections caused by resistant strains of bacteria and fungi (Shafi et al., 2021).
Anticancer Potential
A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed several compounds with low IC50 values, indicating strong anticancer activities compared to the reference drug doxorubicin. This underscores the potential of these derivatives as anticancer agents, though further in vivo studies are recommended (Rehman et al., 2018).
Allosteric Modulation of CB1 Receptor
Research on the cannabinoid CB1 receptor identified specific compounds as allosteric modulators, demonstrating their ability to increase agonist affinity for the orthosteric binding site. These compounds, including Org 27569, show promise in drug discovery related to cannabinoid receptor modulation (Price et al., 2005).
Hypoglycemic Agents
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate structures, have been synthesized and evaluated as glucokinase activators. One such compound was identified as a potent dual-acting hypoglycemic agent, capable of activating both glucokinase and PPARγ, and effectively reducing glucose levels in normal mice (Song et al., 2011).
Orientations Futures
Indole derivatives, including this compound, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of fast and cost-effective methods for the synthesis of substituted indoles is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
ethyl 4-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-9-7-14(8-10-24)21-18(25)17-12-28-19(23-17)16-11-13-5-3-4-6-15(13)22-16/h3-6,11-12,14,22H,2,7-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCKFLJKAEOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1H-indol-2-yl)thiazole-4-carboxamido)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

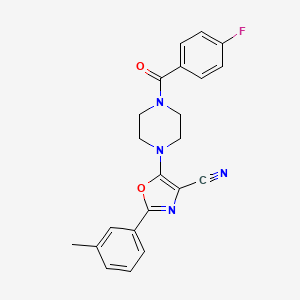
![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)
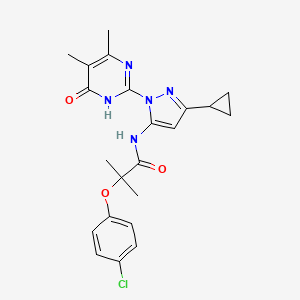
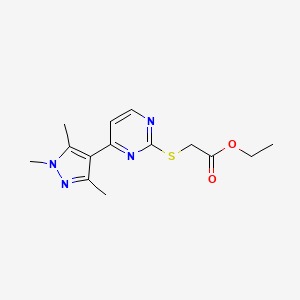
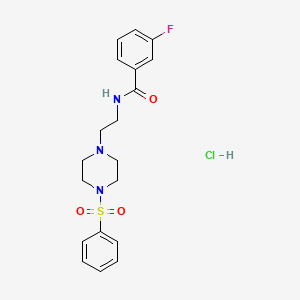
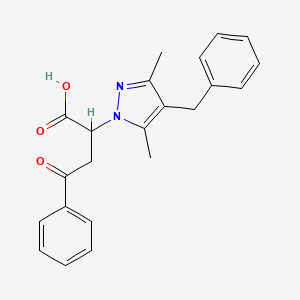
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
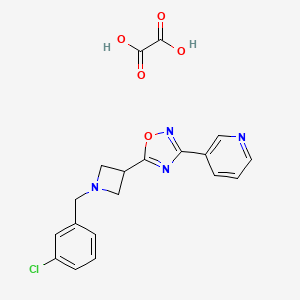
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)

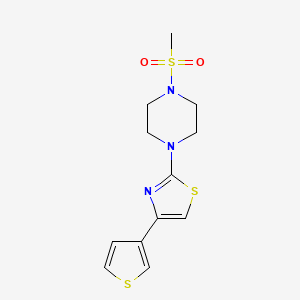
![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)
